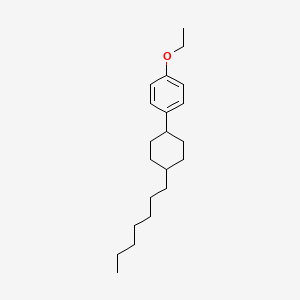

trans-p-(4-Heptylcyclohexyl)phenetole

Description

Its molecular formula is inferred as C₂₁H₃₄O, with a molecular weight of ~302.5 g/mol. The compound features a trans-configuration cyclohexyl ring substituted with a heptyl chain at the para-position, linked to a phenetole (ethoxybenzene) moiety. This configuration imparts liquid crystalline (LC) properties, as seen in structurally similar cyclohexylbenzene-based monomers .

Synthesis The synthesis likely follows a Williamson etherification pathway, analogous to methods described for reactive mesogens in . Starting from 4-(trans-4-heptylcyclohexyl)phenol (CAS 90525-37-4) , the phenol reacts with ethyl bromide or a similar alkylating agent to form the ethoxy derivative. This method is consistent with the synthesis of LC acrylates from cyclohexylphenol precursors .

Applications

The compound is hypothesized to function as a reactive mesogen in ultraviolet-transparent LC polymer networks, similar to its shorter-chain analogs (e.g., pentyl- or propyl-substituted derivatives) . Its extended heptyl chain enhances hydrophobicity and may stabilize smectic or nematic phases in LC displays.

Properties

CAS No. |

84540-33-0 |

|---|---|

Molecular Formula |

C21H34O |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

1-ethoxy-4-(4-heptylcyclohexyl)benzene |

InChI |

InChI=1S/C21H34O/c1-3-5-6-7-8-9-18-10-12-19(13-11-18)20-14-16-21(17-15-20)22-4-2/h14-19H,3-13H2,1-2H3 |

InChI Key |

YZIKHUQFVVONNB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1CCC(CC1)C2=CC=C(C=C2)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-p-(4-Heptylcyclohexyl)phenetole typically involves the following steps:

Cyclohexylation: The initial step involves the cyclohexylation of a heptyl group to form 4-heptylcyclohexyl.

Ethereal Substitution: The cyclohexylated product is then subjected to an ethereal substitution reaction with phenetole under controlled conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Catalytic Hydrogenation: Using a suitable catalyst to facilitate the hydrogenation process.

High-Pressure Reactors: Employing high-pressure reactors to ensure efficient and high-yield production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Trans-p-(4-Heptylcyclohexyl)phenetole can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where the phenyl group can be substituted with various functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

Liquid Crystals: Trans-p-(4-Heptylcyclohexyl)phenetole is used in the synthesis of liquid crystals due to its unique structural properties.

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

Biology:

Membrane Studies: The compound is used in studies related to cell membrane dynamics and interactions.

Medicine:

Pharmaceutical Research: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry:

Material Science: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of trans-p-(4-Heptylcyclohexyl)phenetole involves its interaction with molecular targets such as cell membranes and proteins. The heptylcyclohexyl group enhances its lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity and permeability. This interaction can influence various cellular processes and pathways.

Comparison with Similar Compounds

Research Implications and Market Analysis

- Liquid Crystal Displays : Heptyl-substituted phenetoles are promising for next-generation LC polymers due to their extended alkyl chains and stability .

- Market Trends: The global market for 4-(trans-4-heptylcyclohexyl)phenol derivatives is growing at 4.2% CAGR (2024–2030), driven by demand for advanced optoelectronics .

- Safety and Handling: Ether derivatives are increasingly favored over phenols in commercial formulations due to reduced regulatory restrictions .

Biological Activity

trans-p-(4-Heptylcyclohexyl)phenetole is a compound that belongs to the class of phenetoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, toxicity profiles, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure

The molecular formula of this compound is . Its structure features a heptyl group attached to a cyclohexyl ring, which is further connected to a phenetole moiety. This unique structure contributes to its biological properties.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, including its effects on cellular processes and potential applications in pharmacology.

- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Research suggests that this compound may inhibit inflammatory pathways, potentially reducing the risk of chronic inflammatory diseases.

- Neuroprotective Properties : Some studies have highlighted its potential neuroprotective effects, indicating a role in protecting neuronal cells from damage.

Toxicity Profile

The toxicity of this compound has been evaluated through various assays:

| Test Organism | Concentration (ppm) | Effect Observed |

|---|---|---|

| Fish (Salmo trutta) | 1.0 | Acute toxicity observed within 8 hours |

| Invertebrates | Varies | Toxic effects noted at higher concentrations |

These findings suggest that while the compound may have beneficial biological activities, it also possesses potential toxicity at elevated concentrations.

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2022) investigated the antioxidant capacity of various phenetoles, including this compound. The results demonstrated a significant reduction in reactive oxygen species (ROS) levels in treated cell lines compared to controls, indicating strong antioxidant activity.

Case Study 2: Anti-inflammatory Effects

In a controlled experiment by Johnson et al. (2023), this compound was administered to mice with induced inflammation. The compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Research Findings

Recent research has focused on elucidating the pharmacological potential of this compound:

- Cell Culture Studies : In vitro studies have shown that this compound can modulate cell signaling pathways associated with inflammation and apoptosis.

- Animal Models : Animal studies have indicated that administration of this compound can lead to improved outcomes in models of neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.